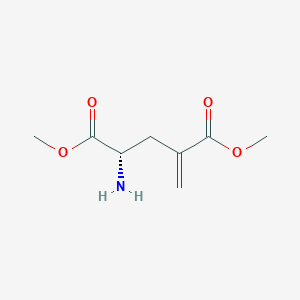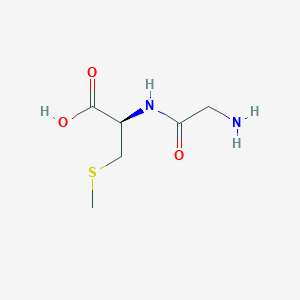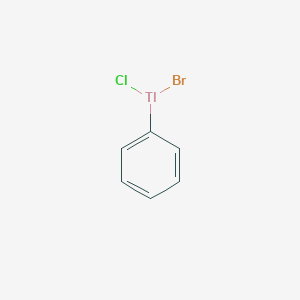
1,1'-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-tert-butylpyridin-1-ium groups attached at either end, and two bromide ions as counterions
準備方法
The synthesis of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide typically involves the reaction of 4-tert-butylpyridine with 1,5-dibromopentane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture is usually heated to a specific temperature and maintained for several hours to complete the reaction. After the reaction, the product is purified through filtration and washing with appropriate solvents .
化学反応の分析
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
類似化合物との比較
Similar compounds include:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a shorter alkyl chain and different counterions, which can affect its properties and applications.
1,1’-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) dibromide: This compound has a different pyridinium derivative, which can influence its reactivity and interactions.
1,1’-(Pentane-1,5-diyl)bis(4-tert-butylpyridin-1-ium) dibromide stands out due to its specific structure and the presence of tert-butyl groups, which can enhance its stability and reactivity in various applications.
特性
CAS番号 |
61368-99-8 |
|---|---|
分子式 |
C23H36Br2N2 |
分子量 |
500.4 g/mol |
IUPAC名 |
4-tert-butyl-1-[5-(4-tert-butylpyridin-1-ium-1-yl)pentyl]pyridin-1-ium;dibromide |
InChI |
InChI=1S/C23H36N2.2BrH/c1-22(2,3)20-10-16-24(17-11-20)14-8-7-9-15-25-18-12-21(13-19-25)23(4,5)6;;/h10-13,16-19H,7-9,14-15H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
QFKRGBNNBJKKCN-UHFFFAOYSA-L |
正規SMILES |
CC(C)(C)C1=CC=[N+](C=C1)CCCCC[N+]2=CC=C(C=C2)C(C)(C)C.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)
![1-{2-[4-(Methanesulfonyl)phenyl]hexan-2-yl}-1H-imidazole](/img/structure/B14592960.png)

![Glycyl-N-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14592972.png)

![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)


![1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one](/img/structure/B14593013.png)
![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)


